molecular formula C7H3Cl2NO3 B1597068 4,5-Dichloro-2-nitrobenzaldehyde CAS No. 56990-04-6

4,5-Dichloro-2-nitrobenzaldehyde

Cat. No. B1597068
Key on ui cas rn: 56990-04-6
M. Wt: 220.01 g/mol
InChI Key: UDZBIAFPVQJADQ-UHFFFAOYSA-N
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Patent
US05710139

Procedure details

3,4-Dichloro-6-nitrobenzaldehyde (4.40 g, 20 mmol) was dissolved in 50% aqueous ethanol (200 ml) at 50°-60° C. and the solution was added to a solution of iron(II) sulfate heptahydrate (27.8 g, 100 mmol) in water (200 ml) at 90° C. Concentrated (25%) aqueous ammonia (50 ml) was added in several portions with intensive stirring while the temperature was kept close to the boiling point. The mixture was refluxed for 5-10 min. and cooled. The precipitate was filtered off and washed with ethanol. The filtrate was concentrated in vacuo until most of the ethanol was removed. The resulting precipitate was collected, washed with water and dried in vacuo at 40°-50° C. to give 3.3 g of 3,4-dichloro-6-aminobenzaldehyde.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
iron(II) sulfate heptahydrate
Quantity
27.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([N+:11]([O-])=O)=[CH:8][C:9]=1[Cl:10])[CH:5]=[O:6]>C(O)C.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([NH2:11])=[CH:8][C:9]=1[Cl:10])[CH:5]=[O:6] |f:3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC=1C=C(C=O)C(=CC1Cl)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
iron(II) sulfate heptahydrate
Quantity
27.8 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
with intensive stirring while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated (25%) aqueous ammonia (50 ml)
ADDITION
Type
ADDITION
Details
was added in several portions
CUSTOM
Type
CUSTOM
Details
was kept close to the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5-10 min.
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo until most of the ethanol
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40°-50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=O)C(=CC1Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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